

CNTMU vs placebo in preclinical models

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Compound of Interest

Compound Name: CNTMU

Cat. No.: B053904

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An objective comparison of the preclinical efficacy, safety, and mechanism of action of the novel anti-cancer agent, **CNTMU**, versus a placebo control is presented in this guide. The data and protocols are based on representative preclinical models for cancer drug development.

Efficacy of CNTMU in Xenograft Models

In preclinical evaluations, **CNTMU** has demonstrated significant anti-tumor activity in xenograft models of human cancer. The primary endpoint for efficacy was the inhibition of tumor growth over the course of the study and overall survival.

Table 1: Tumor Growth Inhibition in **CNTMU**-Treated vs. Placebo-Treated Mice

Treatment Group	N	Mean Tumor Volume (Day 28, mm ³) ± SD	Percent TGI (%)*	p-value
Placebo	10	1542 ± 210	-	-
CNTMU (10 mg/kg)	10	450 ± 98	70.8	< 0.001

*TGI (Tumor Growth Inhibition) calculated as: $[1 - (\text{Mean Tumor Volume of Treated Group} / \text{Mean Tumor Volume of Control Group})] \times 100$

Table 2: Survival Analysis in **CNTMU**-Treated vs. Placebo-Treated Mice

Treatment Group	N	Median Survival (Days)	Percent Increase in Lifespan (%)	p-value
Placebo	10	35	-	-
CNTMU (10 mg/kg)	10	58	65.7	< 0.01

Safety and Tolerability Profile

The safety of **CNTMU** was assessed by monitoring changes in body weight and by hematological analysis at the end of the study.

Table 3: Change in Body Weight

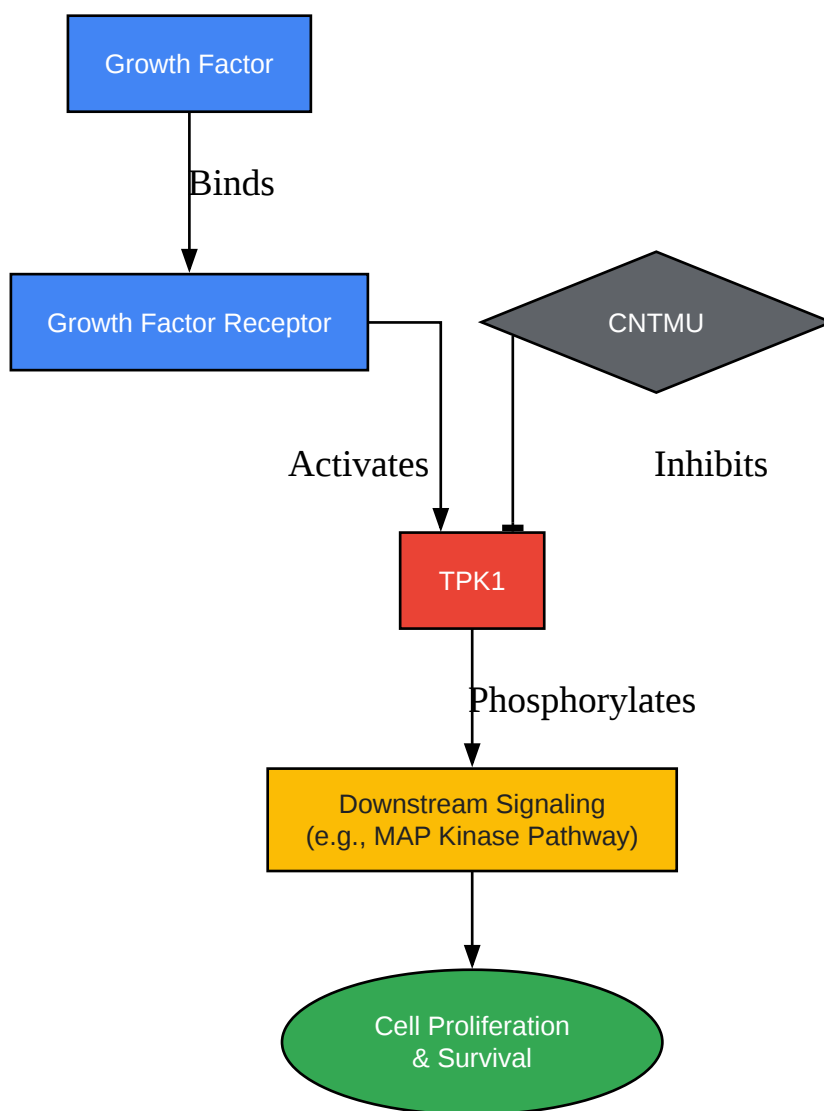
Treatment Group	N	Mean Body Weight Change (Day 28 vs. Day 0) ± SD
Placebo	10	+1.5g ± 0.5g
CNTMU (10 mg/kg)	10	-0.8g ± 1.2g

Table 4: Hematological Parameters at Study Endpoint

Parameter	Placebo (Mean ± SD)	CNTMU (10 mg/kg) (Mean ± SD)
White Blood Cells (x10 ⁹ /L)	8.5 ± 1.2	6.2 ± 0.9
Red Blood Cells (x10 ¹² /L)	7.8 ± 0.6	7.5 ± 0.5
Platelets (x10 ⁹ /L)	950 ± 150	720 ± 180

Mechanism of Action: Signaling Pathway

CNTMU is a potent inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1), a key enzyme in a signaling cascade that promotes cell proliferation and survival.



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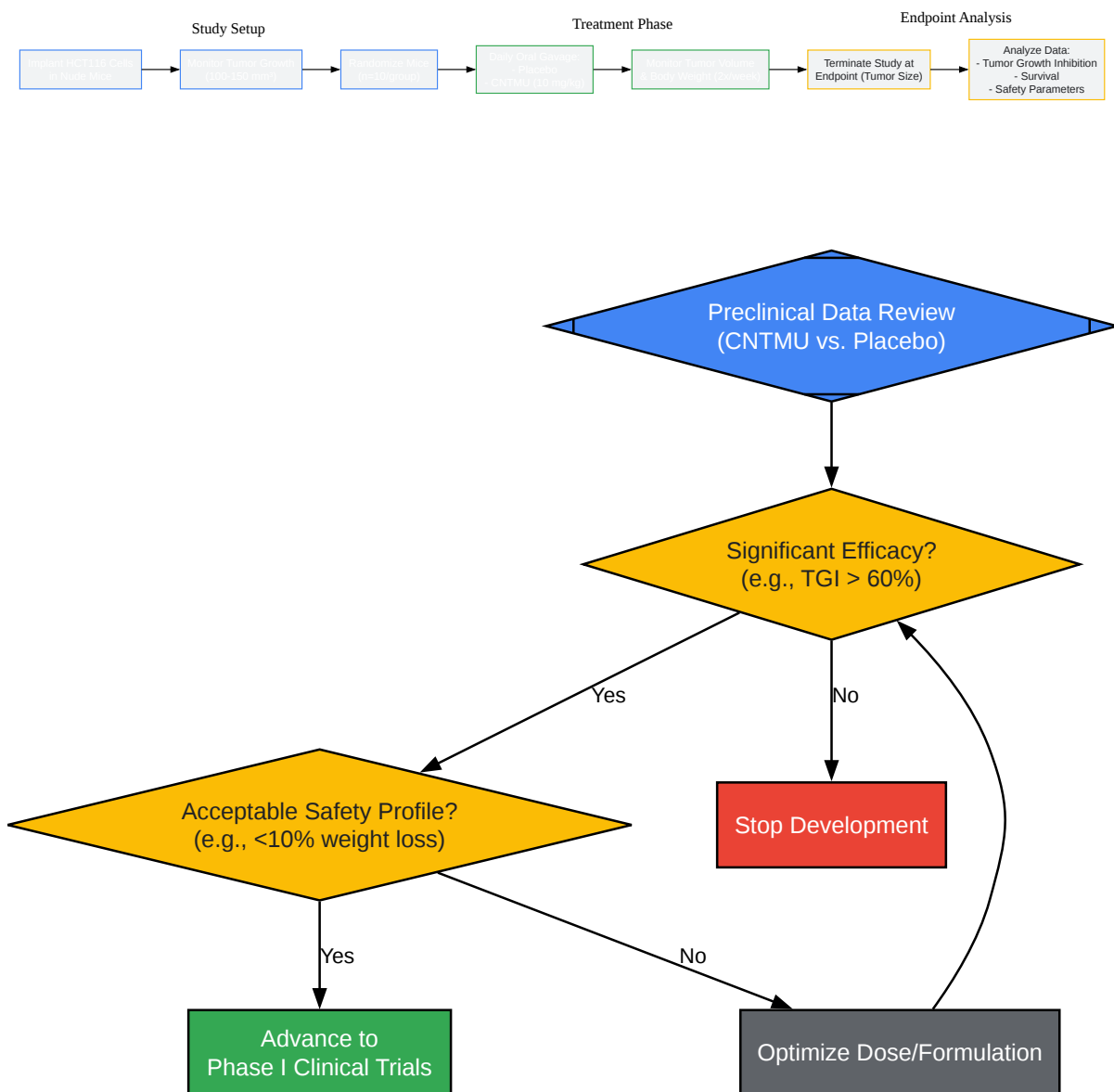
Figure 1: **CNTMU** inhibits the TPK1 signaling pathway.

Experimental Protocols

In Vivo Efficacy Study

- Animal Model: Female athymic nude mice (6-8 weeks old) were used.
- Cell Line: 5×10^6 human colorectal cancer cells (HCT116) were implanted subcutaneously into the right flank of each mouse.

- Tumor Growth Monitoring: Tumors were measured twice weekly with calipers, and tumor volume was calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Randomization: When tumors reached an average volume of 100-150 mm³, mice were randomized into two groups (n=10 per group): Placebo and **CNTMU**.
- Dosing: **CNTMU** (10 mg/kg) or a corresponding volume of the vehicle (placebo) was administered daily via oral gavage.
- Endpoints: The study was terminated when the tumors in the control group reached approximately 1500 mm³. Key endpoints were tumor volume and overall survival.



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